2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
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Overview
Description
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a tricyclic polycyclic aromatic hydrocarbon This compound is known for its unique structure, which includes a cyclopenta[a]naphthalene core with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through several methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K. This process involves the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of high-temperature reactions and radical chemistry are likely employed. These methods would involve controlled environments to ensure the stability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce fully saturated hydrocarbons. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with molecular targets through its aromatic structure. The compound can form van-der-Waals complexes and undergo various isomerization and aromatization processes. These interactions can affect biological pathways and molecular targets, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one: This isomer has a different arrangement of the cyclopenta and naphthalene rings.
Uniqueness
2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is unique due to its specific phenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the phenyl group plays a crucial role in the compound’s reactivity and interactions.
Biological Activity
2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS No. 98655-16-4) is a polycyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H12O with a molecular weight of 228.25 g/mol. It exhibits a high degree of lipophilicity, indicated by a logP value ranging from 2.1 to 3.85 depending on the method used for calculation .
Pharmacological Activities
Research has highlighted several biological activities associated with this compound:
1. Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
2. Antimicrobial Properties
The compound has been tested against various bacterial strains, showing moderate antibacterial activity. Specifically, it has displayed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the range of 10–20 μg/mL .
3. Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures. It has been suggested that it may act through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
4. Neuroprotective Effects
In a study focusing on neurodegenerative diseases, this compound was shown to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease . The IC50 value for AChE inhibition was reported at approximately 74 μM.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key findings include:
- Enzyme Inhibition : The compound acts as an inhibitor for various cytochrome P450 enzymes (CYPs), specifically CYP1A2 and CYP2C19, which are involved in drug metabolism .
- Cell Signaling Modulation : It modulates signaling pathways related to inflammation and apoptosis, potentially through interactions with specific receptors or transcription factors.
Case Studies
Several studies have documented the effects of this compound:
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various compounds including this compound against clinical isolates of bacteria. The results indicated that while it was less effective than standard antibiotics, it showed promise as an adjunct therapy in multi-drug resistant infections .
Case Study 2: Neuroprotection
In an experimental model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation in mice. The results suggest its potential as a therapeutic agent for neurodegenerative conditions .
Summary Table of Biological Activities
Properties
Molecular Formula |
C19H14O |
---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C19H14O/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18(15)19/h1-11,17H,12H2 |
InChI Key |
IZVMNGHVRKMQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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